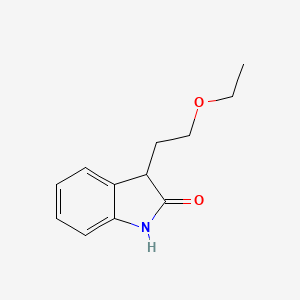

3-(2-Ethoxy-ethyl)-1,3-dihydro-indol-2-one

描述

Significance of the Indol-2-one (B1256649) Scaffold in Chemical Biology and Medicinal Chemistry

The indol-2-one, or oxindole (B195798), scaffold is a bicyclic heterocyclic compound that serves as the core structure for a multitude of biologically active molecules, both naturally occurring and synthetic. Its prominence in medicinal chemistry stems from its ability to mimic peptide structures and interact with a variety of biological targets, including enzymes and receptors. This structural versatility has made it a focal point in the development of novel therapeutic agents across a wide range of disease areas.

Derivatives of indol-2-one have demonstrated a remarkable breadth of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antiviral, antimicrobial, and neuroprotective effects. A notable application of the indol-2-one scaffold is in the design of kinase inhibitors. nih.govbenthamscience.com Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. nih.gov Several clinically approved drugs, such as Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, feature the indol-2-one core, underscoring its therapeutic relevance. researchgate.net

Overview of Substituted Indol-2-one Derivatives in Academic Investigations

Academic research has extensively explored the chemical space around the indol-2-one scaffold by introducing various substituents at different positions of the ring system. The C3 position, in particular, has been a major site for modification, leading to a diverse library of compounds with distinct biological profiles. nih.gov Structure-activity relationship (SAR) studies have shown that the nature of the substituent at the C3 position plays a critical role in determining the potency and selectivity of these derivatives. nih.gov

For instance, 3-substituted indolin-2-ones with heteroaryl methylidene groups have been identified as potent and selective inhibitors of vascular endothelial growth factor (VEGF) receptor tyrosine kinases, which are key mediators of angiogenesis. nih.gov In contrast, derivatives bearing substituted benzylidene moieties at the C3 position have shown selectivity towards the epidermal growth factor (EGF) and Her-2 receptor tyrosine kinases. nih.gov The following table summarizes the diverse biological activities of a selection of 3-substituted indol-2-one derivatives.

| Compound Class | Substituent at C3 | Biological Activity |

| Indolin-2-ones | (Five-membered heteroaryl ring)methylidenyl | Selective VEGF (Flk-1) RTK inhibition |

| Indolin-2-ones | Substituted benzylidenyl | Selective EGF and Her-2 RTK inhibition |

| Indolin-2-ones | Extended side chain | Potent and selective PDGF and VEGF (Flk-1) RTK inhibition |

| Indolin-2-ones | 3-hydroxyphenyl | Anti-inflammatory |

These examples highlight the modularity of the indol-2-one scaffold and the profound impact of C3-substitution on biological activity.

Rationale for the Research Focus on 3-(2-Ethoxy-ethyl)-1,3-dihydro-indol-2-one

While specific research on this compound is not extensively documented in publicly available literature, a clear rationale for its synthesis and investigation can be inferred from the established principles of medicinal chemistry and the known properties of related indol-2-one derivatives. The introduction of a 2-ethoxy-ethyl group at the C3 position introduces several features that could modulate the compound's pharmacokinetic and pharmacodynamic properties.

The ethyl ether moiety can influence the compound's lipophilicity and water solubility, which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME). Furthermore, the flexible alkyl ether chain could allow for optimal positioning of the molecule within the binding site of a biological target. The oxygen atom in the ethoxy group can also act as a hydrogen bond acceptor, potentially forming key interactions with amino acid residues in a protein's active site.

Given that 3-alkyl substituted indole (B1671886) derivatives are a known class of biologically active compounds, the exploration of an ethoxy-ethyl substituent is a logical step in the systematic investigation of the structure-activity relationships of the indol-2-one scaffold. researchgate.net The potential for this compound to exhibit activity as a kinase inhibitor, an anti-inflammatory agent, or in other therapeutic areas where indol-2-ones have shown promise, provides a strong impetus for its inclusion in chemical biology and drug discovery screening libraries. The following table illustrates the potential areas of investigation for this compound based on the activities of its structural analogs.

| Potential Biological Target/Activity | Rationale based on Analogous Compounds |

| Kinase Inhibition | The indol-2-one core is a known pharmacophore for kinase inhibitors. |

| Anti-inflammatory Activity | Various substituted indol-2-ones have demonstrated potent anti-inflammatory effects. researchgate.netmdpi.com |

| Anticancer Activity | Many indol-2-one derivatives exhibit antiproliferative effects on cancer cell lines. researchgate.netmdpi.com |

Structure

3D Structure

属性

IUPAC Name |

3-(2-ethoxyethyl)-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-2-15-8-7-10-9-5-3-4-6-11(9)13-12(10)14/h3-6,10H,2,7-8H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLBPJJVPSVADDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCC1C2=CC=CC=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60587625 | |

| Record name | 3-(2-Ethoxyethyl)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

797051-88-8 | |

| Record name | 3-(2-Ethoxyethyl)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar and Structural Modification Studies of 3 2 Ethoxy Ethyl 1,3 Dihydro Indol 2 One Analogues

Impact of the Ethoxy-ethyl Substituent at C-3 on Biological Interactions

The nature of the substituent at the C-3 position of the oxindole (B195798) ring is a critical determinant of biological activity. For analogues of 3-(2-Ethoxy-ethyl)-1,3-dihydro-indol-2-one, modifications to the ethoxy-ethyl side chain—including alterations in its length, branching, and the nature of the terminal alkoxy group—can profoundly impact the compound's affinity for and interaction with biological targets.

Research into various 3-substituted-2-oxindole derivatives has demonstrated that both the size and electronic properties of the C-3 substituent are pivotal. For instance, in studies on related oxindole structures, the introduction of different alkyl and aryl groups at this position has led to significant variations in anti-inflammatory and anticancer activities. While specific data on the direct modification of the ethoxy-ethyl group is limited in publicly available research, general principles from broader oxindole SAR studies suggest that the flexibility and hydrogen bonding capacity of the ether oxygen in the ethoxy-ethyl chain likely play a crucial role in target binding.

The length of the alkyl chain and the nature of the terminal alkoxy group can influence the lipophilicity of the molecule, which in turn affects its ability to cross cell membranes and interact with hydrophobic pockets of target proteins. The following table summarizes the generalized impact of C-3 substituents on the activity of oxindole derivatives based on broader research, which can be extrapolated to understand the potential effects of modifying the ethoxy-ethyl group.

| Modification of C-3 Side Chain | Potential Impact on Biological Activity |

| Chain Length | Altering the number of methylene (B1212753) units can affect lipophilicity and the ability to fit into specific binding pockets. |

| Terminal Alkoxy Group | Changing the ethoxy group to other alkoxy groups (e.g., methoxy, propoxy) can fine-tune steric and electronic properties. |

| Introduction of Polar Groups | Addition of hydroxyl or amino groups can introduce new hydrogen bonding interactions, potentially increasing potency or altering selectivity. |

| Branching | Introducing branching on the alkyl chain can create steric hindrance, which may either enhance or diminish activity depending on the target's topology. |

Influence of N-1 Substitutions on the Bioactive Profile of 1,3-Dihydro-indol-2-ones

The nitrogen atom at the N-1 position of the 1,3-dihydro-indol-2-one core is another key site for structural modification. The presence or absence of a substituent at this position, as well as the nature of that substituent, can significantly modulate the compound's biological profile.

Studies on a variety of oxindole analogues have shown that N-1 substitution can influence factors such as metabolic stability, solubility, and target-binding affinity. For example, research has indicated that the presence of a benzyl (B1604629) group at the N-1 position of certain 3-hydroxy-oxindoles can enhance anti-proliferative activities. nih.gov This suggests that for analogues of this compound, the introduction of various substituents at the N-1 position could be a viable strategy to optimize their therapeutic potential.

The table below outlines the general effects of N-1 substitutions on the bioactivity of oxindole derivatives.

| N-1 Substituent Type | General Influence on Bioactivity |

| Unsubstituted (N-H) | The presence of a hydrogen atom allows for potential hydrogen bond donation, which can be critical for binding to certain targets. |

| Alkyl Groups | Small alkyl groups can increase lipophilicity and may fill small hydrophobic pockets in a target protein. |

| Aryl/Benzyl Groups | Larger aromatic groups can engage in π-stacking interactions and can be further substituted to probe for additional binding interactions. |

| Groups with Polar Functionality | Introducing groups with functionalities like esters or amides can improve solubility and provide additional hydrogen bonding opportunities. |

Exploration of Substitutions on the Benzene (B151609) Ring of the Indol-2-one (B1256649) System

Research on various classes of oxindole derivatives has consistently shown that substitutions on the benzene ring are a powerful tool for modulating biological activity. For instance, in the context of 3-aroyl methylene indol-2-ones, halogen substitutions at the 5-position of the isatin (B1672199) ring were found to correlate with good antioxidant activity. This highlights the importance of exploring a range of substituents, including electron-donating and electron-withdrawing groups, at various positions (typically C-4, C-5, C-6, and C-7) of the benzene ring.

Substituents on the benzene ring can influence the molecule's properties in several ways:

Steric Effects : The size of the substituent can influence the preferred conformation of the molecule and its ability to fit into a binding site.

Lipophilicity : The nature of the substituent can significantly impact the molecule's lipophilicity, affecting its absorption, distribution, metabolism, and excretion (ADME) properties.

The following table provides a general overview of the impact of benzene ring substitutions on the activity of oxindole derivatives.

| Position of Substitution | Type of Substituent | Potential Effect on Biological Activity |

| C-5 | Halogens (F, Cl, Br) | Can increase lipophilicity and may engage in halogen bonding. Often associated with enhanced potency in various biological assays. |

| Methoxy (OCH3) | An electron-donating group that can also act as a hydrogen bond acceptor. | |

| C-6 | Methyl (CH3) | A small, lipophilic group that can probe hydrophobic interactions. |

| C-7 | Halogens (F, Cl, Br) | Can influence the orientation of substituents at N-1 and C-3 through steric effects. |

Conformational Analysis and Stereochemical Considerations in Structure-Activity Studies

The three-dimensional structure of a molecule is intrinsically linked to its biological activity. For 3-substituted 1,3-dihydro-indol-2-ones, including analogues of this compound, conformational analysis and stereochemistry are crucial aspects of SAR studies. The C-3 position of the oxindole ring is a stereocenter when it bears two different substituents in addition to the ring structure, leading to the possibility of enantiomers which can exhibit different biological activities.

The relative orientation of the substituents at C-3, N-1, and the benzene ring can dictate how the molecule presents itself to its biological target. The flexibility of the ethoxy-ethyl side chain allows it to adopt various conformations, and the most stable conformation in the bound state may differ from its preferred conformation in solution. Computational modeling and spectroscopic techniques are often employed to understand the conformational preferences of such molecules.

Furthermore, if a chiral center is present, the synthesis of enantiomerically pure compounds and their separate biological evaluation are essential. It is well-established in medicinal chemistry that enantiomers can have significantly different potencies, efficacies, and even different pharmacological effects. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.

Key considerations in the conformational and stereochemical analysis of this compound analogues include:

Rotational barriers around the single bonds in the ethoxy-ethyl side chain.

The preferred orientation of the C-3 substituent relative to the oxindole ring.

The absolute configuration at the C-3 stereocenter and its impact on target binding and biological activity.

Biological Activity Spectrum and Mechanistic Investigations of 3 2 Ethoxy Ethyl 1,3 Dihydro Indol 2 One and Its Derivatives

Antiproliferative and Anticancer Mechanisms

The oxindole (B195798) scaffold is recognized as a "privileged structure" in medicinal chemistry due to its recurrence in numerous biologically active compounds, including those with potent anticancer properties. The substitution at the 3-position of the oxindole ring plays a crucial role in defining the specific anticancer mechanism.

Inhibition of Kinase Activity (e.g., Chk1, Aurora B Kinase)

Kinases are key regulators of cellular processes, and their dysregulation is a hallmark of cancer. 3-Substituted indolin-2-one derivatives have emerged as a significant class of kinase inhibitors. While direct inhibition of Checkpoint Kinase 1 (Chk1) by 3-(2-Ethoxy-ethyl)-1,3-dihydro-indol-2-one has not been specifically reported, the indolin-2-one core is a known scaffold for Chk1 inhibitors.

Similarly, Aurora B kinase, a critical regulator of mitosis, is a validated target for cancer therapy. Several pan-Aurora and selective Aurora B kinase inhibitors are based on the indolin-2-one structure. For instance, a previously reported Chk1 kinase inhibitor, (Z)-3-((1H-pyrrol-2-yl)methylene)-6-(4-hydroxyphenyl)indolin-2-one, also demonstrated potent activity against Aurora B kinase. This suggests that the indolin-2-one scaffold is amenable to modifications that can confer potent and selective inhibition of Aurora B. The nature of the substituent at the 3-position is a key determinant of this activity.

Interference with Tubulin Polymerization

Microtubules, dynamic polymers of tubulin, are essential for cell division, making them an attractive target for anticancer drugs. A number of 3-substituted oxindole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. These compounds often act as colchicine (B1669291) binding site inhibitors. The antiproliferative activity of these derivatives is influenced by the nature of the substituent at the 3-position of the oxindole ring.

Modulation of Histone Deacetylase (HDAC) Activity

Histone deacetylases (HDACs) are enzymes that play a crucial role in the epigenetic regulation of gene expression. The inhibition of HDACs can lead to the re-expression of tumor suppressor genes, making them a target for cancer therapy. While direct evidence for this compound as an HDAC inhibitor is not available, the development of hybrid molecules incorporating known pharmacophores is a common strategy in drug discovery. Given the importance of the oxindole scaffold in anticancer research, its potential as a backbone for the design of novel HDAC inhibitors remains an area of interest.

Induction of Apoptosis in Cellular Models

The ultimate goal of many anticancer therapies is to induce apoptosis, or programmed cell death, in cancer cells. Various derivatives of the indole (B1671886) and oxindole nucleus have been shown to induce apoptosis in different cancer cell lines. For example, a study on indole-functionalized derivatives of betulin (B1666924) demonstrated their ability to induce apoptosis in MCF-7 breast cancer cells. The mechanism of apoptosis induction by oxindole derivatives is often linked to their primary mechanism of action, such as kinase inhibition or disruption of tubulin polymerization, which triggers downstream apoptotic signaling pathways.

Antimicrobial Efficacy and Associated Mechanisms

In addition to their anticancer properties, indole and oxindole derivatives have been investigated for their antimicrobial activities.

Antibacterial Activity Against Pathogenic Microorganisms

The emergence of antibiotic-resistant bacteria has created an urgent need for new antimicrobial agents. The indole nucleus is a component of many compounds with antibacterial properties. Studies on various 3-substituted indole-2-one and -thione derivatives have demonstrated their activity against a range of pathogenic bacteria, including both Gram-positive and Gram-negative strains. For instance, certain 3-substituted benzylidene indolin-2-one derivatives have shown notable activity against methicillin-resistant Staphylococcus aureus (MRSA). The specific substitutions on the oxindole ring are critical for determining the spectrum and potency of the antibacterial activity.

Table 1: Investigated Biological Activities of the 3-Substituted Oxindole Scaffold

| Biological Activity | Mechanism of Action | Key Findings for Structurally Related Compounds |

| Antiproliferative/Anticancer | ||

| Kinase Inhibition | Competitive binding to the ATP pocket of kinases like Chk1 and Aurora B. | Indolin-2-one derivatives are potent inhibitors of various kinases involved in cell cycle regulation and signaling. |

| Tubulin Polymerization Inhibition | Binding to the colchicine site of tubulin, disrupting microtubule dynamics. | 3-substituted oxindoles can effectively inhibit tubulin polymerization, leading to mitotic arrest. |

| HDAC Activity Modulation | Potential for incorporation of zinc-binding pharmacophores to inhibit HDAC enzymes. | The oxindole scaffold is a candidate for the design of novel HDAC inhibitors. |

| Apoptosis Induction | Activation of intrinsic and extrinsic apoptotic pathways secondary to primary cellular damage. | Many indole and oxindole derivatives have been shown to be potent inducers of apoptosis in cancer cells. |

| Antimicrobial | ||

| Antibacterial Activity | Mechanisms can include inhibition of essential enzymes or disruption of the cell membrane. | Various 3-substituted indole-2-one derivatives exhibit significant activity against pathogenic bacteria, including resistant strains. |

Antifungal Properties

Derivatives of 1,3-dihydro-2H-indol-2-one have demonstrated notable fungicidal activity against a variety of pathogenic fungi. nih.gov Laboratory studies have confirmed their efficacy against clinically relevant species such as Candida albicans, Aspergillus niger, and Aspergillus clavatus. nih.govnih.gov The antifungal spectrum of indole derivatives can be quite broad, with certain analogues showing excellent activity against Candida krusei, a pathogen known for its resistance to common antifungal drugs like fluconazole. nih.govthepharmajournal.com

The mechanism of action for many antifungal agents involves the disruption of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. thepharmajournal.comebsco.com Azole antifungals, for example, function by inhibiting the enzyme 14α-demethylase, which leads to the depletion of ergosterol and the accumulation of toxic sterol precursors. nih.govresearchgate.net This disruption compromises the integrity of the cell membrane. nih.gov Additionally, some antifungal compounds exert their effects by inducing the production of reactive oxygen species (ROS) within the fungal cell, leading to oxidative stress and cell death. researchgate.net While the precise mechanism for every indole derivative is unique, their activity is often linked to these established antifungal pathways.

Table 1: Antifungal Activity of Indole Derivatives Against Various Fungal Strains

| Fungal Strain | Activity Noted | Reference |

|---|---|---|

| Candida albicans | Significant | nih.govnih.govmdpi.com |

| Aspergillus niger | Significant | nih.govnih.gov |

| Aspergillus clavatus | Significant | nih.govnih.gov |

Antitubercular Action

The indole framework is a key feature in many compounds explored for their antitubercular properties. nih.gov Derivatives of 1,3-dihydro-2H-indol-2-one have been specifically tested for their in vitro activity against Mycobacterium tuberculosis H(37)Rv, the primary causative agent of tuberculosis, and have shown promising results. nih.govjapsonline.com The rise of multidrug-resistant tuberculosis necessitates the development of novel agents, and indole derivatives represent a significant area of research in this field. nih.gov

The mechanisms of action for these compounds are varied. Some indole derivatives target essential proteins in the mycobacterial cell. For instance, certain 2,5,6-trisubstituted benzimidazoles, which share structural similarities, exhibit antitubercular activity by targeting the filamenting temperature-sensitive protein Z (FtsZ), a protein crucial for bacterial cell division. mdpi.com Other research has focused on designing indole-2-carboximides that act as inhibitors of the Mycobacterial membrane protein Large 3 (MmpL3), which is essential for transporting key components for cell wall synthesis. researchgate.net These targeted approaches highlight the potential for developing potent and specific antitubercular drugs from the indole scaffold.

Disruption of Microbial Membranes and Biofilm Inhibition

A significant challenge in treating microbial infections is the formation of biofilms, which are communities of microorganisms encased in a protective matrix that renders them resistant to conventional antibiotics. mdpi.com Several indole derivatives have demonstrated excellent antibiofilm activity, showing they can both inhibit the formation of new biofilms and eradicate cells within mature, established biofilms. mdpi.comsemanticscholar.org This activity has been observed in various indole-based compounds, including marine alkaloids and synthetic derivatives, which can disaggregate existing biofilms of pathogens like E. coli and S. aureus. nih.govgoogle.com

The antimicrobial action of these compounds is often linked to their ability to disrupt the integrity of the microbial cell membrane. latrobe.edu.au Many antimicrobial agents are cationic, allowing them to interact favorably with the negatively charged components of bacterial and fungal cell membranes. frontiersin.org This interaction can lead to permeabilization, the formation of pores, or the complete dissolution of the membrane, causing leakage of cellular contents and ultimately leading to cell death. nih.govresearchgate.net This membrane-disrupting capability is a key factor in both killing individual microbial cells and breaking down the structure of protective biofilms.

Antioxidant and Radical Scavenging Capabilities

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous chronic diseases. researchgate.net Derivatives of 3-substituted-2-oxindole have been shown to possess moderate to good antioxidant activity. nih.gov This activity is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay, a standard method for measuring a compound's ability to donate a hydrogen atom or electron to neutralize a free radical. nih.govmdpi.com

Studies have shown that the antioxidant potential of these oxindole derivatives can be concentration-dependent. nih.gov The specific substituent at the C-3 position of the indole ring plays a crucial role in determining the compound's antioxidant strength. researchgate.net The mechanism behind this activity is believed to involve a hydrogen and electron transfer process, where the indole derivative neutralizes the free radical. For this to occur efficiently, the resulting indolyl radical must be stabilized, and the presence of an unsubstituted indole nitrogen atom is often considered mandatory for significant antioxidant activity. researchgate.net

Table 2: DPPH Radical Scavenging Activity of 3-Hydroxy-3-substituted Oxindoles

| Compound | Concentration (µg/mL) | Maximum Scavenging Effect (%) | Reference |

|---|---|---|---|

| 5-fluoro analogue | 10 to 500 | 70 | nih.gov |

| 5-methyl analogue | 10 to 500 | 62 | nih.gov |

| Unsubstituted analogue | 50 | 46 | nih.gov |

Anti-inflammatory Pathways and Immunomodulatory Effects

Inflammation is a complex biological response to harmful stimuli, but uncontrolled or chronic inflammation can lead to various diseases. nih.gov Derivatives of 3-substituted-indolin-2-one have emerged as potent anti-inflammatory agents. nih.gov Their mechanism of action involves the modulation of key inflammatory pathways and the suppression of pro-inflammatory mediators.

In studies using lipopolysaccharide (LPS)-stimulated macrophages, a common model for inflammation, these compounds have been shown to inhibit the production of nitric oxide (NO) and suppress the expression and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govresearchgate.net The anti-inflammatory effects of indole derivatives are linked to their ability to interfere with major intracellular signaling cascades. Research has demonstrated that these compounds can significantly inhibit critical signaling pathways, including the Akt, mitogen-activated protein kinase (MAPK), and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways. nih.gov The NF-κB pathway is a central regulator of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS). nih.govmdpi.com By inhibiting these pathways, indole derivatives can effectively dampen the inflammatory response at a molecular level.

Table 3: Anti-inflammatory Mechanisms of Indole Derivatives

| Target Mediator/Pathway | Effect | Reference |

|---|---|---|

| Nitric Oxide (NO) Production | Inhibition | nih.gov |

| TNF-α Production | Suppression | nih.govresearchgate.net |

| IL-6 Production | Suppression | nih.govresearchgate.net |

| NF-κB Signaling Pathway | Inhibition | nih.gov |

| MAPK Signaling Pathway | Inhibition | nih.gov |

| Akt Signaling Pathway | Inhibition | nih.gov |

| iNOS Expression | Inhibition | researchgate.net |

Neurobiological Activities and Related Molecular Targets

The indole scaffold is present in many neuroactive compounds, including the neurotransmitter serotonin (B10506). nih.gov This structural heritage makes indole derivatives promising candidates for addressing central nervous system (CNS) disorders. Research into their neurobiological activities has revealed neuroprotective potential and interactions with specific molecular targets relevant to neurological diseases. nih.gov

One key area of investigation is in neurodegenerative disorders like Alzheimer's disease, which are often associated with oxidative stress and protein misfolding. nih.gov In addition to their antioxidant properties, certain indole derivatives have demonstrated the ability to disaggregate amyloid-beta (Aβ) fibrils in vitro. nih.gov The aggregation of Aβ is a hallmark pathological feature of Alzheimer's disease, and compounds that can interfere with this process are of significant therapeutic interest. Furthermore, the versatility of the indole structure allows for the design of molecules that can interact with various CNS targets. Studies have identified indole-based compounds that act as agonists for serotonin (5-HT2-type) receptors and the cannabinoid 2 (CB2) receptor, which is involved in pain and inflammation management. nih.govrsc.org Other potential targets include enzymes like Fatty Acid Amide Hydrolase (FAAH), which plays a role in the catabolism of bioactive lipids in the CNS. mdpi.com

Computational and Theoretical Approaches in the Study of 3 2 Ethoxy Ethyl 1,3 Dihydro Indol 2 One

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-(2-Ethoxy-ethyl)-1,3-dihydro-indol-2-one, molecular docking simulations are instrumental in identifying potential biological targets and elucidating the specific interactions that govern its binding affinity.

The process involves computationally placing the 3D structure of this compound into the binding site of a target protein. Scoring functions are then used to estimate the binding affinity, with lower scores typically indicating a more favorable interaction. Studies on structurally related oxindole (B195798) derivatives have demonstrated the utility of this approach in identifying potent inhibitors for a variety of enzymes. For example, docking studies of oxindole derivatives with vascular endothelial growth factor receptor-2 (VEGFR-2) tyrosine kinase have been performed to understand their binding conformations. nih.gov Similarly, the binding modes of 3-substituted indole-2-one derivatives have been investigated against microbial DNA gyrase to explore their potential as antimicrobial agents. dergipark.org.tr

For this compound, molecular docking could reveal key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces with amino acid residues in a target's active site. For instance, the ethoxy group could act as a hydrogen bond acceptor, while the indole (B1671886) ring might engage in pi-stacking interactions.

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | LEU840, VAL848, ALA866, LYS868, GLU885, ASP1046 |

| Hydrogen Bond Interactions | Oxygen of ethoxy group with LYS868 |

| Hydrophobic Interactions | Indole ring with LEU840, VAL848, ALA866 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For a series of compounds including this compound, QSAR can be employed to predict the activity of new, unsynthesized analogs.

The development of a QSAR model involves calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors can be electronic, steric, or hydrophobic in nature. Statistical methods are then used to build a mathematical equation that correlates these descriptors with the observed biological activity.

In studies of oxindole derivatives, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.govresearchgate.net These models provide contour maps that visualize the regions around the molecule where modifications are likely to increase or decrease activity. For this compound, a QSAR model could suggest modifications to the ethoxy-ethyl side chain or substitutions on the indole ring to enhance its biological effects.

| Parameter | Value | Indication |

|---|---|---|

| q² (Cross-validated correlation coefficient) | 0.75 | Good internal predictive ability |

| r² (Non-cross-validated correlation coefficient) | 0.95 | Goodness of fit of the model |

| r²_pred (Predictive r² for external test set) | 0.80 | Good external predictive ability |

Molecular Dynamics Simulations for Conformational Insights

Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and flexibility of a ligand-target complex over time. For this compound, MD simulations can be used to validate the binding poses obtained from molecular docking and to assess the stability of the complex.

By performing MD simulations of this compound bound to a target, researchers can calculate binding free energies, which provide a more accurate estimation of binding affinity than docking scores alone.

| Parameter | Value |

|---|---|

| Simulation Time | 100 ns |

| Root Mean Square Deviation (RMSD) of Ligand | 1.5 Å |

| Binding Free Energy (MM-GBSA) | -45.5 kcal/mol |

| Number of Stable Hydrogen Bonds | 2 |

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. For this compound, DFT calculations can provide valuable information about its geometry, electronic properties, and reactivity.

DFT calculations can be used to determine the optimized molecular geometry, the distribution of electron density, and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and stability. Studies on substituted oxindoles have utilized DFT to investigate their properties and reaction mechanisms. bohrium.com

The electrostatic potential map generated from DFT calculations can highlight the electron-rich and electron-poor regions of this compound, which is crucial for understanding its interactions with biological macromolecules.

| Property | Value (in atomic units or eV) |

|---|---|

| Energy of HOMO | -6.2 eV |

| Energy of LUMO | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.5 D |

In Silico Screening and Virtual Library Design

In silico screening, or virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. In the context of this compound, this approach can be used in two ways: to identify its potential targets by screening it against a panel of proteins, or to design a virtual library of its derivatives for screening against a specific target.

Virtual library design involves creating a large set of structurally related compounds in a computer, based on the core scaffold of this compound. This library can then be screened using high-throughput docking or pharmacophore modeling to identify candidates with improved predicted activity. This approach has been widely used in the discovery of novel inhibitors for various targets. nih.govresearchgate.net

The design of a virtual library around the this compound scaffold would involve systematic modifications at various positions, such as altering the length and functionality of the ethoxy-ethyl chain or adding different substituents to the aromatic ring.

| Scaffold Position | Modifications | Number of Analogs |

|---|---|---|

| Ethoxy-ethyl chain | Varying chain length, replacing ether with thioether or amide | 50 |

| Indole Ring (Position 5) | Substitution with halogens, alkyl, and alkoxy groups | 100 |

| Indole Ring (Position 6) | Substitution with nitro, amino, and cyano groups | 75 |

| Total Number of Virtual Compounds | 225 |

Advanced Methodologies and Techniques for Characterization and Evaluation in Indol 2 One Research

Spectroscopic Characterization (Nuclear Magnetic Resonance, Mass Spectrometry)

No published Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) data for 3-(2-Ethoxy-ethyl)-1,3-dihydro-indol-2-one could be located. This information is fundamental for the structural confirmation of the compound.

Crystallographic Analysis (X-ray Diffraction) for Solid-State Structure Elucidation

There are no available X-ray crystallography studies for this compound. Consequently, its solid-state conformation and crystal packing remain undetermined.

Chromatographic Techniques for Purification and Purity Assessment

While general chromatographic techniques are undoubtedly used for the purification and analysis of this compound, no specific methods, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) conditions, have been reported in the literature.

In Vitro Assays for Target Engagement and Pathway Analysis

No records of in vitro studies involving this compound were found. Information regarding its potential biological targets and its effects on cellular pathways is not available.

Cell-Based Assays for Functional Biological Evaluation

Similarly, there is no published data on the functional biological effects of this compound from cell-based assays. Its cellular activities and potential therapeutic applications have not been documented in the accessible scientific literature.

Future Directions and Emerging Research Avenues for 3 2 Ethoxy Ethyl 1,3 Dihydro Indol 2 One Derivatives

Development of Novel Synthetic Strategies for Enhanced Molecular Complexity

The development of innovative synthetic methodologies is paramount to unlocking the full potential of 3-(2-Ethoxy-ethyl)-1,3-dihydro-indol-2-one derivatives. Future research will likely focus on creating more complex and diverse molecular architectures with improved efficiency and stereoselectivity.

One promising direction is the use of catalytic enantioselective reactions . For instance, the application of chiral catalysts in 1,3-dipolar cycloaddition reactions of ethoxyformylmethylene oxindole (B195798) with iminoesters has been shown to generate spiro[pyrrolidin-3,3′-oxindole] compounds with four consecutive stereocenters. researchgate.net This approach allows for the precise control of stereochemistry, which is often crucial for biological activity.

Another area of intense research is the development of one-pot multicomponent reactions . These reactions, which combine multiple synthetic steps into a single operation, offer significant advantages in terms of efficiency and sustainability. For example, a one-pot synthesis of 1H-3-indolyl derivatives has been achieved using TiO2 nanoparticles as a catalyst, demonstrating a green and efficient approach to generating molecular diversity. researchgate.net

Furthermore, the exploration of novel catalytic systems , such as base-catalyzed methods, amino acid catalysts, Brønsted and Lewis acids, ionic liquids, and surfactants, will continue to provide new avenues for the synthesis of 3-substituted indoles. nih.gov These catalysts can offer improved yields, selectivities, and milder reaction conditions compared to traditional methods.

| Synthetic Strategy | Key Advantages | Potential for this compound Derivatives |

| Catalytic Enantioselective Reactions | Precise control of stereochemistry | Generation of chiral derivatives with potentially enhanced biological activity and specificity. |

| One-Pot Multicomponent Reactions | Increased efficiency, reduced waste, and time savings | Rapid generation of diverse libraries of derivatives for high-throughput screening. |

| Novel Catalytic Systems | Milder reaction conditions, improved yields and selectivity | Access to novel chemical space and more environmentally friendly synthetic routes. |

Exploration of Additional Biological Targets and Therapeutic Applications

While oxindole derivatives have been investigated for a range of biological activities, including as c-Src inhibitors and anti-inflammatory agents, significant opportunities exist to explore new therapeutic targets. nih.govnih.gov In silico repositioning strategies have emerged as a powerful tool for identifying potential new biological targets for existing scaffolds. f1000research.com

For instance, computational studies have suggested that oxindole derivatives may act as potent inhibitors of VEGFR-2 , a key regulator of angiogenesis, indicating their potential as anticancer agents. f1000research.com Further exploration of kinases and other enzymes involved in cell signaling pathways is a promising avenue for future research.

The structural versatility of the this compound core makes it an ideal starting point for the design of multi-target ligands. A series of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives have been synthesized and evaluated for their activity at multiple serotonin (B10506) receptors, highlighting the potential for developing novel treatments for neuropsychiatric disorders. researchgate.net

Emerging therapeutic areas for these derivatives could include:

Neurodegenerative diseases: Targeting protein aggregation or neuroinflammation.

Infectious diseases: Development of novel antibacterial, antifungal, and antiviral agents. nih.gov

Metabolic disorders: Modulation of enzymes involved in metabolic pathways.

Integration with Nanotechnology and Advanced Delivery Systems Research

The integration of this compound derivatives with nanotechnology offers exciting possibilities for improving their therapeutic efficacy and overcoming challenges such as poor solubility and off-target effects. Nanocarriers can enhance drug delivery, provide controlled release, and enable targeted therapy.

Graphene oxide (GO) has been investigated as a nanocarrier for indole (B1671886) derivatives. kashanu.ac.ir Its large surface area and potential for functionalization make it an attractive platform for drug delivery. nih.gov Future research could focus on developing GO-based systems for the targeted delivery of oxindole derivatives to cancer cells or other specific tissues.

Other promising nanocarriers include:

Liposomes: Vesicles that can encapsulate both hydrophilic and hydrophobic drugs.

Polymeric nanoparticles: Biodegradable and biocompatible particles that can be engineered for controlled drug release. mdpi.com

Solid Lipid Nanoparticles (SLNs): Lipid-based carriers that offer high drug loading and stability.

These advanced delivery systems can be further functionalized with targeting ligands, such as antibodies or peptides, to achieve site-specific drug delivery, thereby increasing therapeutic efficacy and reducing systemic toxicity.

Investigation of Metabolomic and Proteomic Profiles in Biological Systems

Understanding the metabolic fate and the impact of this compound derivatives on the proteome of biological systems is crucial for elucidating their mechanisms of action and identifying potential biomarkers of efficacy and toxicity.

Metabolomic and lipidomic profiling can provide a comprehensive snapshot of the metabolic changes induced by a compound. nih.govresearchgate.net By analyzing the alterations in endogenous metabolites, researchers can identify the metabolic pathways that are perturbed by the drug, offering insights into its pharmacological effects.

Proteomic analysis can reveal changes in protein expression and post-translational modifications in response to treatment with an oxindole derivative. For example, a study on a synthetic anti-angiogenic indole derivative identified differentially expressed proteins involved in key metabolic pathways, apoptosis, and biotransformation, providing a deeper understanding of its hepatotoxic mechanism. nih.gov

These "omics" technologies will be instrumental in:

Identifying the molecular targets and off-targets of novel derivatives.

Understanding the mechanisms of drug resistance.

Discovering biomarkers for patient stratification and monitoring treatment response.

Application in Chemical Probe Development and Target Validation

Derivatives of this compound with specific and potent biological activity can be developed into valuable chemical probes . These tools are essential for studying the function of proteins and elucidating complex biological pathways.

A chemical probe should ideally possess the following characteristics:

High potency and selectivity for its target.

A well-defined mechanism of action.

Suitability for use in cellular and in vivo models.

By modifying the this compound scaffold, researchers can create probes that can be used to:

Validate novel drug targets: Confirming that modulation of a specific protein leads to a desired therapeutic effect.

Interrogate biological pathways: Understanding the role of a particular protein in a signaling cascade.

Facilitate drug discovery: Serving as a starting point for the development of new therapeutic agents.

The development of chemical probes from this class of compounds will not only advance our fundamental understanding of biology but also accelerate the translation of basic research into new medicines.

常见问题

Q. What are the key synthetic methodologies for preparing 3-(2-Ethoxy-ethyl)-1,3-dihydro-indol-2-one?

The synthesis typically involves condensation reactions under controlled conditions. For example, benzylidene-substituted analogs of 1,3-dihydro-indol-2-one derivatives are synthesized via Knoevenagel condensation between indolin-2-one and substituted aldehydes in ethanol or methanol under reflux, with yields optimized by adjusting stoichiometry and reaction time . For functionalization at the 3-position, hydroxylamine hydrochloride/imidazole in NMP can facilitate selective removal of protecting groups, as demonstrated in similar indol-2-one derivatives . Purification often employs column chromatography, followed by characterization via HPLC (retention time ~46–50 min) and GC-MS to confirm structural integrity .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

- Chromatography : Reverse-phase HPLC with C18 columns and methanol/water gradients (e.g., retention time 46.5–49.9 min for related analogs) .

- Spectroscopy : High-resolution mass spectrometry (HRMS) for molecular weight confirmation and NMR (¹H/¹³C) to resolve ethoxy-ethyl substituents and indol-2-one core.

- Thermal Analysis : Differential scanning calorimetry (DSC) to assess purity and polymorphic stability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for anticancer activity?

SAR studies on indol-2-one derivatives reveal that substituents at the 3- and 6-positions critically influence bioactivity. For example:

- 3-position : Bulky substituents (e.g., ethoxy-ethyl) enhance cell permeability and target engagement .

- 6-position : Methoxy groups improve cytotoxicity (e.g., IC₅₀ = 0.5–0.9 µM in hormone-independent prostate cancer cells) by stabilizing interactions with tubulin’s colchicine-binding site .

- Benzylidene modifications : Trimethoxy-benzylidene analogs show superior antiproliferative activity via G2/M cell cycle arrest .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

Discrepancies in IC₅₀ values may arise from assay conditions (e.g., ATP concentration in kinase inhibition assays). For example:

- ATP-competitive inhibitors : SU9516 (a related indol-2-one) shows IC₅₀ = 1 nM for Lck kinase at 5 mM ATP but reduced potency at higher ATP levels .

- Cell line variability : Test across multiple cell lines (e.g., hormone-dependent vs. independent cancers) and validate with orthogonal assays (e.g., tubulin polymerization inhibition vs. apoptosis markers) .

Q. How can synergistic effects with other inhibitors be evaluated preclinically?

- Combination Index (CI) : Use the Chou-Talalay method to quantify synergism (CI < 1) or antagonism (CI > 1). For example, this compound combined with kojic acid showed synergistic tyrosinase inhibition (CI = 0.6) .

- Isobolograms : Plot dose-response curves to visualize additive or synergistic interactions .

Methodological Considerations

Q. What in vitro models are suitable for assessing anti-inflammatory or antiproliferative effects?

- Anti-inflammatory : LPS-stimulated RAW 264.7 macrophages to measure TNF-α/IL-6 suppression, with indol-2-one derivatives showing IC₅₀ < 10 µM .

- Antiproliferative : MTT assays on DU-145 (prostate) or MDA-MB-231 (breast) cells, with validation via flow cytometry for apoptosis (Annexin V/PI staining) .

Q. How does molecular modeling inform the design of indol-2-one derivatives?

Density functional theory (DFT) calculations predict binding modes to targets like VEGFR-2 or CDK2. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。